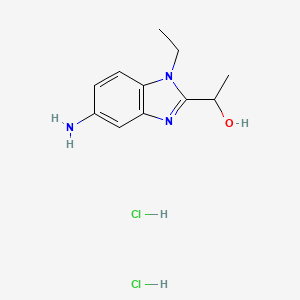
3-Phenethylamino-propionitrile hydrochloride
説明
3-Phenethylamino-propionitrile hydrochloride is a biochemical used for proteomics research . It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine (PEA), an endogenous trace amine and monoamine releasing agent .
Molecular Structure Analysis
The molecular formula of 3-Phenethylamino-propionitrile hydrochloride is C11H14N2•HCl, and it has a molecular weight of 210.70 g/mol .
科学的研究の応用
Proteomics Research
PEA-P HCL: is utilized in proteomics research as a biochemical tool . Its properties may influence protein expression and interaction, which can be pivotal in understanding disease mechanisms and drug discovery.
Synthetic Metabolic Precursor
Research suggests that PEA-P HCL could serve as a synthetic metabolic precursor to 2-Phenylethylamine (PEA) . PEA is an endogenous trace amine associated with neuromodulation, and PEA-P HCL’s potential to elevate PEA concentrations in vivo could have significant implications for neurological studies.
Pharmacology
In pharmacological contexts, PEA-P HCL has been explored for its potential as a prodrug . It may bypass immediate metabolism by MAO enzymes, allowing for a sustained concentration of PEA, which could be beneficial in developing treatments for disorders like depression.
Material Science
PEA-P HCL: has been linked to the oxidative cyclization at the ortho-position of phenol, leading to the synthesis of compounds with potential material science applications . This process could be crucial for creating new materials with unique properties.
作用機序
Target of Action
The primary target of 3-Phenethylamino-propionitrile hydrochloride (PEA-P HCL) is 2-Phenylethylamine (PEA) , an endogenous trace amine and monoamine releasing agent . PEA is thought to act as a neuromodulator in the central nervous system of mammals .
Mode of Action
PEA-P HCL has been investigated as a potential synthetic metabolic precursor of PEA . Unlike unsubstituted PEA, the N-substitution in PEA-P may allow it to avoid immediate metabolism by Monoamine Oxidase (MAO) enzymes . Enzymatic N-dealkylation may release PEA, thus allowing a more sustained elevated concentration of PEA to be achieved in vivo .
Biochemical Pathways
The administration of MAO-inhibiting antidepressant drugs results in marked increases in the concentrations of PEA . The enormous increase in concentrations of trace amines such as PEA and tryptamine may contribute in part to the therapeutic effectiveness of these drugs .
Pharmacokinetics
The N-substitution in PEA-P allows it to avoid immediate metabolism by MAO enzymes . This property could potentially lead to a more sustained elevated concentration of PEA in the body . Detailed pharmacokinetic studies on pea-p as a prodrug of pea are still needed .
Result of Action
The result of PEA-P HCL’s action is a more sustained elevated concentration of PEA in the body . This could potentially lead to enhanced neuromodulation in the central nervous system . More research is needed to fully understand the molecular and cellular effects of pea-p hcl’s action .
特性
IUPAC Name |
3-(2-phenylethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-8-4-9-13-10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXQFIYRBVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342604 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethylamino-propionitrile hydrochloride | |
CAS RN |
73605-24-0 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389085.png)


![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-[2-(4-Isopropylphenoxy)propyl]aniline](/img/structure/B1389092.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline](/img/structure/B1389093.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)


![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)



![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)